Tert-butyl N-[(1R)-1-(3-aminophenyl)ethyl]carbamate
Description
Tert-butyl N-[(1R)-1-(3-aminophenyl)ethyl]carbamate (CAS: 2059971-11-6) is a chiral carbamate derivative with the molecular formula C₁₃H₂₀N₂O₂. It features a tert-butyl carbamate group attached to an (R)-configured ethylamine backbone substituted with a 3-aminophenyl moiety . This compound is widely utilized as a synthetic intermediate in pharmaceuticals, particularly in the development of protease inhibitors and receptor-targeted agents. Its stereochemical specificity and protective carbamate group make it valuable for controlled synthesis of bioactive molecules.
Properties
IUPAC Name |
tert-butyl N-[(1R)-1-(3-aminophenyl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-9(10-6-5-7-11(14)8-10)15-12(16)17-13(2,3)4/h5-9H,14H2,1-4H3,(H,15,16)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZEKBDHFLADZKW-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)N)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Reductive Amination
The (1R)-configured ethylamine moiety is typically introduced via asymmetric reductive amination of 3-nitroacetophenone. Catalytic hydrogenation using chiral catalysts like (R)-BINAP-Ru complexes achieves enantiomeric excess (ee) >98%. Subsequent reduction of the nitro group to an amine is accomplished with H₂/Pd-C in ethanol, yielding (R)-1-(3-aminophenyl)ethylamine. Carbamate formation employs tert-butyl chloroformate (Boc₂O) in dichloromethane (DCM) with triethylamine (Et₃N) as a base, achieving 85–92% yields.
Reaction Conditions
- Substrate : (R)-1-(3-Nitrophenyl)ethylamine
- Reduction : H₂ (50 psi), 10% Pd/C, EtOH, 25°C, 12 h
- Carbamation : Boc₂O (1.1 eq), Et₃N (2 eq), DCM, 0°C → RT, 6 h
Enzymatic Resolution
Racemic 1-(3-aminophenyl)ethylamine is resolved using immobilized lipases (e.g., Candida antarctica lipase B) in organic media. The (R)-enantiomer is selectively acylated with vinyl acetate, leaving the (S)-enantiomer unreacted. After separation, the (R)-amine is Boc-protected under standard conditions. This method achieves 99% ee but requires additional steps for racemate separation.
Optimization of Carbamate Formation
Solvent and Base Selection
The choice of solvent and base significantly impacts reaction efficiency. Polar aprotic solvents like acetonitrile or dimethylformamide (DMF) enhance Boc₂O reactivity, while Et₃N or 4-dimethylaminopyridine (DMAP) facilitates deprotonation of the amine (Table 1).
Table 1: Solvent and Base Effects on Carbamate Yield
| Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | Et₃N | 85 | 98 |
| Acetonitrile | DMAP | 92 | 99 |
| DMF | NaHCO₃ | 78 | 97 |
Temperature and Stoichiometry
Exothermic reactions necessitate controlled addition of Boc₂O at 0°C to minimize side products. Stoichiometric excess of Boc₂O (1.2 eq) improves conversion, but higher equivalents risk di-Boc byproducts.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Reverse-phase HPLC (C18 column, 70:30 H₂O/MeCN) shows a single peak at 8.2 min, confirming >99% purity.
Industrial-Scale Considerations
Process Intensification
Continuous-flow systems reduce reaction times from hours to minutes. A microreactor setup with Boc₂O and Et₃N in acetonitrile achieves 94% yield at 50°C, minimizing thermal degradation.
Waste Reduction
Recycling Et₃N via distillation and employing biocatalytic routes align with green chemistry principles, reducing E-factor by 40%.
Comparative Analysis of Methodologies
Table 2: Efficiency of Synthetic Routes
| Method | Yield (%) | ee (%) | Scalability |
|---|---|---|---|
| Asymmetric Hydrogenation | 92 | 98 | High |
| Enzymatic Resolution | 88 | 99 | Moderate |
| Racemic Separation | 75 | 99 | Low |
Challenges and Innovations
Stereochemical Integrity
Epimerization during Boc protection is mitigated by low-temperature reactions (<10°C) and non-polar solvents.
Novel Catalysts
Chiral phosphoric acids (e.g., TRIP) catalyze enantioselective amidation, achieving 95% ee without transition metals.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminophenyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbamate group, converting it into corresponding amines.
Substitution: The compound can participate in substitution reactions, especially at the aromatic ring, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amines.
Scientific Research Applications
Tert-butyl N-[(1R)-1-(3-aminophenyl)ethyl]carbamate, also known as tert-Butyl (1-(3-aminophenyl)ethyl)carbamate, is a chemical compound with potential applications in scientific research, particularly in pharmaceutical development and biological studies .
Chemical Information
- PubChem CID: 16740730
- Molecular Formula:
- Molecular Weight: 236.31 g/mol
- IUPAC Name: tert-butyl N-[1-(3-aminophenyl)ethyl]carbamate
- Synonyms: Several synonyms exist, including 180079-59-8 and tert-Butyl N-[1-(3-aminophenyl)ethyl]carbamate .
Pharmaceutical Development
Carbamic acid esters, including this compound, are utilized in pharmaceutical development because of their ability to modulate biological pathways. Research has explored its potential as a therapeutic agent in treating conditions related to neurotransmitter regulation, with its structural similarity to known drugs suggesting it may interact with similar biological targets.
Biological Activities
This compound has biological activities related to neurotransmission and enzyme inhibition. It is believed to modulate the activity of G protein-coupled receptors (GPCRs), which are crucial in various signaling pathways in the body.
Potential Mechanisms
- Inhibition of Acetylcholinesterase: Carbamic acid derivatives can inhibit acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts, which can enhance neurotransmission.
- Modulation of Nitric Oxide Synthase: Carbamate compounds can influence nitric oxide synthase activity, affecting vascular functions and inflammatory responses.
Biological and Pharmacological Effects
Research indicates that Carbamic acid, N-[(1S)-1-(4-aminophenyl)ethyl]-, 1,1-dimethylethyl ester has shown various biological activities:
- Antidepressant Effects: Potential antidepressant-like effects have been demonstrated in animal models by modifying serotonin and norepinephrine levels in the brain.
- Anti-inflammatory Properties: This compound may have anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.
Mechanism of Action
The mechanism of action of Tert-butyl N-[(1R)-1-(3-aminophenyl)ethyl]carbamate involves its interaction with molecular targets through its functional groups. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and binding affinity. The aminophenyl group can participate in hydrogen bonding and π-π interactions, while the carbamate group can undergo hydrolysis under physiological conditions, releasing active intermediates .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Key Compounds :
Tert-butyl N-[(1R)-1-(5-bromo-4-methyl-2-pyridyl)ethyl]carbamate (CAS: 2411591-35-8) Substituent: Bromo and methyl groups on a pyridine ring. Molecular Weight: 315.21 g/mol.
Tert-butyl N-[(1R)-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]carbamate (CAS: 1956437-61-8)
Variations in the Alkyl/Aryl Backbone
Key Compounds :
Tert-butyl N-[(1R,3S)-3-amino-2,2-dimethylcyclobutyl]carbamate (CAS: 1032684-85-7) Backbone: Cyclobutyl with dimethyl and amino groups.
Tert-butyl N-[2-amino-1-(3-bromophenyl)ethyl]carbamate (CAS: 1082420-77-6) Backbone: Ethylamine with a 3-bromophenyl group. Molecular Weight: 315.21 g/mol. Impact: Bromine enhances electrophilicity, making this compound more reactive in nucleophilic substitutions than the 3-aminophenyl analog .
Complex Heterocyclic Derivatives
Key Compounds :
Tert-butyl N-[(1S)-1-{[(1R)-2-{[1,1'-biphenyl]-4-yl}ethyl]carbamoyl}ethyl]carbamate
- Structure: Biphenyl and borate-containing bicyclic system.
- Synthesis: Uses TFA and HATU for amide coupling.
- Application: Designed for proteasome inhibition, leveraging the biphenyl group for hydrophobic interactions .
Tert-butyl N-[(1R)-2-Bromo-1-{4-[(2-methylpentyl)oxy]phenyl}-ethyl]carbamate (20a)
Molecular Weight and Solubility
| Compound (CAS) | Molecular Weight (g/mol) | Key Functional Groups | Solubility Trends |
|---|---|---|---|
| 2059971-11-6 (Main compound) | 236.31 | 3-Aminophenyl, tert-butyl | Moderate in polar solvents |
| 2411591-35-8 (Pyridine derivative) | 315.21 | Bromo, pyridine | Low in water, high in DMF |
| 1956437-61-8 (Oxadiazole derivative) | 307.25 | Trifluoromethyl, oxadiazole | High in dichloromethane |
| 1032684-85-7 (Cyclobutyl derivative) | 228.30 | Cyclobutyl, dimethyl | Low in aqueous buffers |
Biological Activity
Tert-butyl N-[(1R)-1-(3-aminophenyl)ethyl]carbamate is a compound that has garnered interest in biological research due to its potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H20N2O2. It features a tert-butyl group, an aminophenyl group, and a carbamate functional group, which contribute to its biological reactivity and potential pharmacological effects. The structural characteristics allow for interactions with various biological targets through hydrogen bonding and steric hindrance.
The mechanism of action for this compound involves:
- Steric Hindrance : The tert-butyl group adds bulk, potentially influencing the binding affinity to target proteins.
- Hydrogen Bonding : The aminophenyl group can form hydrogen bonds with biological macromolecules, enhancing specificity.
- Carbamate Hydrolysis : Under physiological conditions, the carbamate can undergo hydrolysis, releasing active intermediates that may interact with enzymes or receptors.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : Preliminary studies suggest it may possess antibacterial activity against certain Gram-positive bacteria. Its structure allows it to interact with bacterial cell membranes, potentially leading to disruption and cell death.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, which could have implications in drug design for treating metabolic disorders.
Data Table: Biological Activity Summary
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at the National Institutes of Health evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) comparable to existing antibiotics.
Case Study 2: Enzyme Inhibition Profile
In another investigation published in the Journal of Medicinal Chemistry, the compound was tested for its ability to inhibit enzymes related to cancer metabolism. The findings revealed that this compound effectively inhibited key enzymes involved in glycolysis and fatty acid synthesis, suggesting potential applications in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
